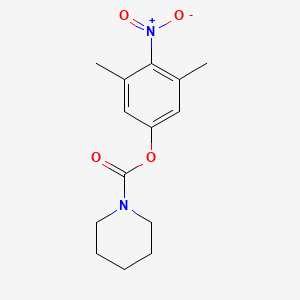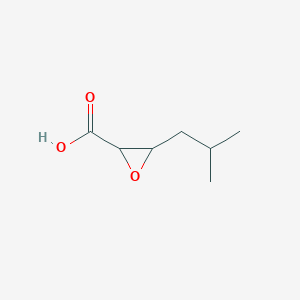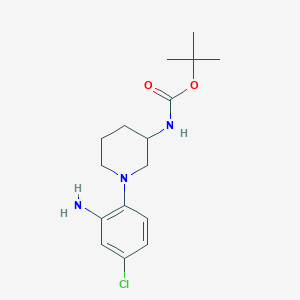
tert-Butyl (1-(2-amino-4-chlorophenyl)piperidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino group, and a carbamate ester, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the amino and chloro groups. The final step involves the formation of the carbamate ester through a reaction with tert-butyl chloroformate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and purity, essential for its application in research and development.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with various nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly applications.
Uniqueness: N-[1-(2-amino-4-chlorophenyl)-3-piperidinyl]carbamic acid 1,1-dimethylethyl ester stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C16H24ClN3O2 |
|---|---|
分子量 |
325.83 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(2-amino-4-chlorophenyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-12-5-4-8-20(10-12)14-7-6-11(17)9-13(14)18/h6-7,9,12H,4-5,8,10,18H2,1-3H3,(H,19,21) |
InChI 键 |
XIFSVOPBUZTAOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


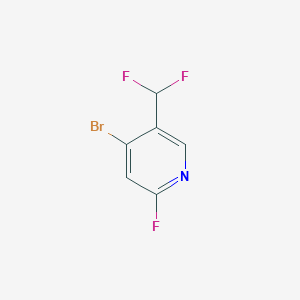
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
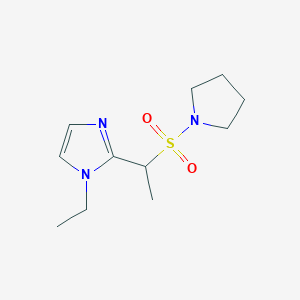
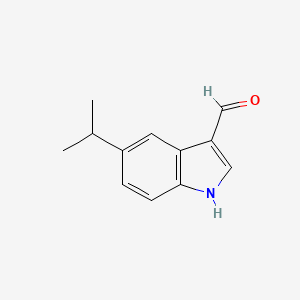
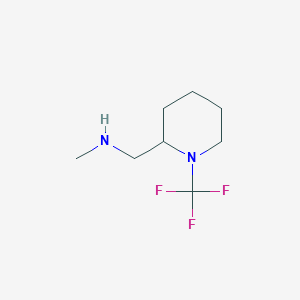
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
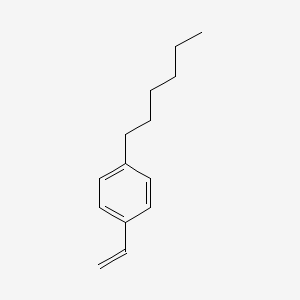
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
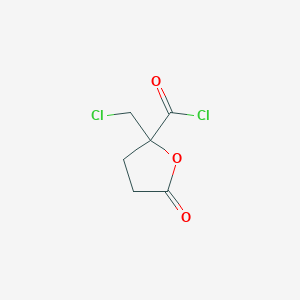
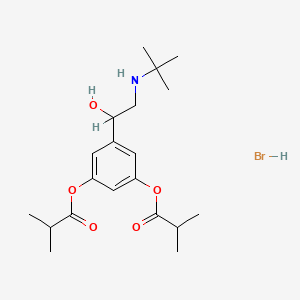
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
